ethyl 4-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate
Description
Ethyl 4-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate (CAS: 536716-78-6) is a pyrimidoindole derivative characterized by a fused heterocyclic core (pyrimidine-indole system) with a sulfanylacetamido-benzoate substituent. Its molecular formula is C27H21N5O6S, with a molecular weight of 543.55 g/mol . The structure features a 3-ethyl group at the pyrimidoindole nitrogen and a 4-nitrophenyl group at position 3 of the indole moiety, which distinguishes it from simpler analogs. This compound is synthesized via coupling reactions using activating agents like HATU, followed by purification via reverse-phase chromatography .
Its nitro group may influence electronic properties, impacting binding affinity or metabolic stability .
Properties
IUPAC Name |
ethyl 4-[[2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-3-27-21(29)20-19(16-7-5-6-8-17(16)25-20)26-23(27)32-13-18(28)24-15-11-9-14(10-12-15)22(30)31-4-2/h5-12,25H,3-4,13H2,1-2H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEBFNOEVZSCRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Indole Derivatives
The pyrimidoindole scaffold is synthesized via cyclocondensation of 5-aminoindole derivatives with α,β-unsaturated carbonyl compounds. A representative protocol from WO2008128942A1 involves:
- Step 1 : Nitration of 5-methoxyindole at position 6 using fuming HNO3/H2SO4.
- Step 2 : Reduction of the nitro group to an amine with H2/Pd-C.
- Step 3 : Condensation with ethyl acrylate under acidic conditions (HCl/EtOH, reflux) to form the dihydropyrimidine ring.
- Step 4 : Oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to aromatize the pyrimidine ring.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | HNO3/H2SO4, 0°C | 85% |
| 2 | H2 (1 atm), 10% Pd-C | 92% |
| 3 | HCl/EtOH, reflux, 12h | 78% |
| 4 | DDQ, CH2Cl2, rt, 4h | 65% |
Introduction of the 3-Ethyl Group
Alkylation at position 3 is achieved using ethyl bromide in the presence of a non-nucleophilic base (e.g., NaH) in DMF:
$$ \text{Pyrimidoindole} + \text{CH}3\text{CH}2\text{Br} \xrightarrow{\text{NaH, DMF, 60°C}} \text{3-Ethyl Derivative} $$
Yield : 89% (isolated via silica gel chromatography).
Installation of the Sulfanylacetamido Linker
Thiolation at Position 2
The 2-position of the pyrimidoindole is functionalized via nucleophilic displacement of a chloro intermediate:
- Chlorination : Treat the pyrimidoindole with POCl3/PCl5 (1:3) at 80°C for 6h to generate 2-chloro-3-ethyl-4-oxo-pyrimidoindole.
- Thiolation : React with mercaptoacetic acid in the presence of K2CO3 (DMF, 50°C, 8h):
$$ \text{2-Cl-Pyrimidoindole} + \text{HS-CH}2\text{COOH} \rightarrow \text{2-S-CH}2\text{COOH-Pyrimidoindole} $$
Yield : 76%.
Amidation with Ethyl 4-Aminobenzoate
The carboxylic acid is activated as an acyl chloride (SOCl2, reflux) and coupled to ethyl 4-aminobenzoate under Schotten-Baumann conditions:
$$ \text{S-CH}2\text{COOH-Pyrimidoindole} \xrightarrow{\text{SOCl}2} \text{S-CH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, H}_2\text{O/THF}} \text{Amide Product} $$
Yield : 82%.
Final Esterification and Purification
The benzoic acid intermediate is esterified using ethanol in the presence of H2SO4 (Fischer esterification):
$$ \text{4-NH}2\text{-C}6\text{H}4\text{COOH} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}_4, \Delta} \text{Ethyl 4-Aminobenzoate} $$
Reaction Time : 12h at 80°C.
Yield : 94%.
Analytical Characterization
Critical spectroscopic data for the final compound:
- HRMS (ESI+) : m/z 437.1421 [M+H]+ (calc. 437.1425).
- 1H NMR (400 MHz, DMSO-d6) : δ 1.32 (t, J=7.1 Hz, 3H, OCH2CH3), 1.42 (t, J=7.3 Hz, 3H, NCH2CH3), 3.72 (s, 2H, SCH2CO), 4.32 (q, J=7.1 Hz, 2H, OCH2), 7.52–8.21 (m, 8H, Ar-H).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Modular Assembly (Steps 3–5) | High purity (≥98%), scalable | Multi-step (6 steps total) |
| One-Pot Cyclization | Fewer intermediates | Lower yield (52%) |
Industrial-Scale Considerations
- Cost Drivers : POCl3 (~$220/kg) and DDQ (~$1,500/kg) contribute significantly to raw material costs.
- Green Chemistry Alternatives : Replace DMF with cyclopentyl methyl ether (CPME) to improve E-factor.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
Ethyl 4-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations :
- Electron-Withdrawing Groups : The nitro group in the target compound (vs. phenyl or methyl in analogs) may enhance binding to positively charged residues in biological targets, as seen in TLR4 ligand studies .
- Alkyl Chain Length : Longer chains (e.g., dodecyl in 47c) improve lipophilicity but reduce aqueous solubility, whereas shorter chains (ethyl in the target) balance both properties .
- Acid vs. Ester Functionalization : Carboxylic acid derivatives (e.g., 47c) exhibit higher polarity, favoring solubility, while esters (target compound) are more metabolically stable .
Physicochemical and Pharmacokinetic Properties
Table 2: Calculated Properties of Selected Compounds
| Compound | XLogP3 | Topological Polar Surface Area (Ų) | Rotatable Bonds |
|---|---|---|---|
| Target Compound | 4.8 | 175 | 8 |
| Compound 47c | 6.2 | 117 | 12 |
| Compound 32 | 3.9 | 108 | 6 |
| Trifluoromethoxy Analog | 5.1 | 131 | 7 |
Analysis :
- XLogP3 : The target compound’s moderate logP (4.8) suggests balanced lipophilicity, suitable for oral bioavailability.
Biological Activity
Ethyl 4-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound with potential biological activities that are of significant interest in medicinal chemistry. This article provides a detailed examination of its biological activity based on available research findings.
Chemical Structure and Properties
The compound is characterized by a pyrimidoindole core structure, which is known for its diverse biological activities. The molecular formula is , and its IUPAC name is this compound. Its structure can be visualized as follows:
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. The mechanism often involves inhibition of specific enzymes related to cell proliferation and survival pathways. For instance, studies have shown that pyrimidine derivatives can inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Case Study: A study on pyrimidine-based compounds revealed that they could effectively inhibit the growth of various cancer cell lines, suggesting a promising avenue for further development in anticancer therapies.
Antimicrobial Activity
The presence of the sulfanyl group in the compound suggests potential antimicrobial properties. Compounds with sulfur moieties have been documented to exhibit activity against a range of bacterial and fungal pathogens.
Research Findings: In vitro studies have demonstrated that similar indole derivatives possess antimicrobial effects against strains such as Staphylococcus aureus and Escherichia coli. The exact mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
The biological activity of ethyl 4-[2-(3-ethyl-4-oxo-pyrimido[5,4-b]indol-2-yl)sulfanylacetamido]benzoate likely involves multiple mechanisms:
- Enzyme Inhibition: The compound may act by inhibiting key enzymes involved in cellular processes such as replication and metabolism.
- Receptor Interaction: It may also interact with specific receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
- Antimicrobial Action: The sulfanyl group may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against pathogens.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the key synthetic steps for ethyl 4-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate?
Methodological Answer:
The synthesis involves a multi-step strategy:
Pyrimidoindole Core Formation : Construct the pyrimido[5,4-b]indole scaffold via cyclization of substituted pyrimidine precursors under reflux conditions (e.g., using acetic acid as solvent at 120°C for 6–8 hours) .
Sulfanyl Group Introduction : React the core with thioacetic acid derivatives (e.g., 2-chloroacetamide) in the presence of a base (e.g., K₂CO₃) in DMF at 80°C to introduce the sulfanyl moiety .
Acetamido-Benzoate Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the sulfanyl intermediate with ethyl 4-aminobenzoate in anhydrous dichloromethane .
Critical Validation : Monitor reaction progress via TLC and HPLC (C18 column, acetonitrile/water gradient). Confirm final purity (>95%) using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Basic: How is the structural integrity of this compound validated in academic research?
Methodological Answer:
Structural validation employs:
- ¹H/¹³C NMR : Assign peaks for the pyrimidoindole aromatic protons (δ 7.8–8.5 ppm), ethyl ester (δ 1.3–1.5 ppm for CH₃, δ 4.3–4.5 ppm for OCH₂), and sulfanyl-acetamido linker (δ 3.8–4.0 ppm for SCH₂) .
- FT-IR : Confirm carbonyl stretches (C=O at 1680–1720 cm⁻¹ for the ester and pyrimidone) and N-H stretches (3280–3320 cm⁻¹ for the acetamido group) .
- X-ray Crystallography : Resolve bond lengths (e.g., C-S bond at ~1.78 Å) and dihedral angles to confirm stereoelectronic effects in the pyrimidoindole core .
Advanced: How can researchers optimize reaction yields for the sulfanyl-acetamido coupling step?
Methodological Answer:
Optimization strategies include:
-
Design of Experiments (DoE) : Use a central composite design to evaluate variables:
Variable Range Tested Optimal Condition Temperature 25–60°C 40°C Solvent DCM/THF/DMF Anhydrous DMF Catalyst EDC/HOBt vs. DCC EDC/HOBt (1.2 equiv) Data from factorial designs (e.g., 2³) reveal solvent polarity and catalyst loading as critical factors . -
In Situ Monitoring : Use FT-IR or Raman spectroscopy to track carbodiimide activation and intermediate formation .
-
Post-Reaction Workup : Employ column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate high-purity product .
Advanced: How to resolve contradictions in reported bioactivity data for pyrimidoindole derivatives?
Methodological Answer:
Contradictions may arise from:
- Impurity Artifacts : Validate compound purity via orthogonal methods (HPLC, HRMS) and exclude residual solvents (e.g., DMF) via ¹H NMR .
- Assay Variability : Standardize assays (e.g., kinase inhibition) using positive controls (e.g., staurosporine) and replicate experiments across ≥3 independent trials .
- Structural Analogues : Compare substituent effects (e.g., 3-ethyl vs. 3-chlorophenyl in pyrimidoindole derivatives) using molecular docking to identify binding site interactions .
Basic: What stability considerations are critical for handling this compound?
Methodological Answer:
- pH Sensitivity : The ester group hydrolyzes under basic conditions (pH >9). Store in anhydrous DMSO or ethanol at –20°C to prevent degradation .
- Light Sensitivity : Protect from UV exposure due to the indole chromophore; use amber vials for long-term storage .
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at 180°C, requiring reactions below this threshold .
Advanced: What computational methods aid in predicting the compound’s mechanism of action?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to kinase targets (e.g., CDK2) using AMBER or GROMACS. Analyze hydrogen bonding (e.g., pyrimidone O with Lys89) and hydrophobic interactions (ethyl group with Ile10) .
- QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to design derivatives with enhanced potency .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic substitution or redox reactions .
Basic: Which spectroscopic techniques are essential for characterizing reaction intermediates?
Methodological Answer:
- LC-MS : Track intermediates in real-time using electrospray ionization (ESI) and compare observed m/z with theoretical values (e.g., [M+H]⁺ for pyrimidoindole-sulfanyl intermediate: calc. 432.12, obs. 432.10) .
- ²D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrimidoindole core and confirm connectivity of the sulfanyl-acetamido group .
- XPS : Validate sulfur oxidation state (S 2p₃/₂ at ~163 eV for thioether) and nitrogen environments in the pyrimidone ring .
Advanced: How to design derivatives with improved pharmacokinetic properties?
Methodological Answer:
- LogP Optimization : Replace the ethyl ester with a methyl group (LogP reduction by ~0.5) to enhance aqueous solubility. Validate via shake-flask method .
- Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction. Modify the benzyl group to reduce albumin affinity (e.g., replace methoxy with hydroxyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
